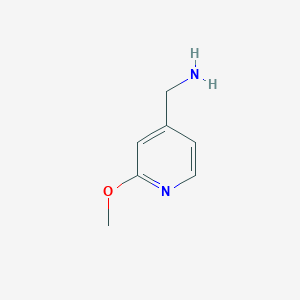

(2-Methoxypyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

(2-methoxypyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAHBOKPZNLKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585482 | |

| Record name | 1-(2-Methoxypyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148900-69-0 | |

| Record name | 1-(2-Methoxypyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxypyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methoxypyridin-4-yl)methanamine CAS number

An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanamine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Identified by its CAS Number 148900-69-0 , this compound serves as a versatile scaffold for synthesizing a wide array of biologically active molecules, particularly in the realm of neuroscience and oncology.[1][2] This document details its physicochemical properties, outlines a validated synthetic protocol, discusses its characterization, and explores its applications, grounded in established scientific literature. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative featuring a methoxy group at the 2-position and a methanamine group at the 4-position. This unique arrangement of functional groups—a nucleophilic primary amine and an electron-donating methoxy group on a pyridine core—makes it a highly valuable intermediate for creating complex molecular architectures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 148900-69-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2][3] |

| Molecular Weight | 138.17 g/mol | [2] |

| Boiling Point | 240.6 °C at 760 mmHg | [2] |

| MDL Number | MFCD09054679 | [2] |

| Storage Conditions | 2-8°C, protect from light, store in a dry, sealed environment | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound typically involves the reduction of a nitrile or a related functional group at the 4-position of the 2-methoxypyridine ring. The following protocol describes a common and reliable method starting from 2-methoxy-4-cyanopyridine.

Causality in Experimental Design:

The choice of lithium aluminum hydride (LAH) as the reducing agent is deliberate; it is a potent hydride donor capable of efficiently reducing the polar carbon-nitrogen triple bond of the nitrile to a primary amine without affecting the aromatic pyridine ring or the methoxy ether group. The use of anhydrous THF is critical as LAH reacts violently with water. The sequential addition at low temperature (0 °C) controls the exothermic reaction, while the subsequent reflux ensures the reaction proceeds to completion. The workup procedure with sequential addition of water and NaOH is a standard Fieser workup, designed to quench excess LAH and precipitate aluminum salts as a filterable solid, simplifying purification.

Detailed Experimental Protocol: Reduction of 2-methoxy-4-cyanopyridine

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF, 200 mL) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LAH) (1.2 eq). The resulting suspension is cooled to 0 °C in an ice bath.

-

Substrate Introduction: 2-methoxy-4-cyanopyridine (1.0 eq) is dissolved in 50 mL of anhydrous THF and added dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.

-

Workup and Isolation: The mixture is stirred vigorously for 1 hour, allowing a granular precipitate to form. The solid aluminum salts are removed by filtration through a pad of Celite, and the filter cake is washed with THF.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield this compound as a pure product.

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate. The primary amine serves as a crucial handle for introducing the pyridine scaffold into larger molecules via amide bond formation, reductive amination, or the synthesis of various heterocyclic systems.

-

Scaffold for Bioactive Molecules: This compound is a key precursor for substances with potential biological activity, especially in neuroscience research. Its structure is incorporated into molecules designed to interact with receptors in the central nervous system.[2]

-

Building Block in Oncology: The methoxypyridine motif is present in numerous kinase inhibitors. Research into novel PI3K/mTOR dual inhibitors and PLK4 inhibitors for cancer therapy has utilized related methoxypyridine sulfonamide and aminopyrimidine scaffolds, highlighting the importance of this structural class.[4][5]

-

Intermediate for Complex Heterocycles: It is a foundational material for constructing more complex heterocyclic systems, which are central to the pharmaceutical industry.[2] The amine can be used in reactions to form amides or imines, leading to a diverse range of derivatives for pharmacological screening.[2]

Illustrative Reaction Pathway

Caption: Key synthetic routes from the primary amine functional group.

Safety, Handling, and Storage

Proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided results, data from closely related aminopyridines and methoxypyridines can be used to establish a reliable safety profile.[6][7]

Trustworthiness Through Self-Validation: The protocols described below constitute a self-validating system. Adherence to these handling procedures inherently minimizes exposure and risk, ensuring operator safety and experimental integrity.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses with side shields or goggles).[6][8]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[6]

Table 2: Summary of Potential Hazards (based on related compounds)

| Hazard Class | Pictogram | Hazard Statement |

| Acute Toxicity | 💀 | H301/311: Toxic if swallowed or in contact with skin |

| Skin Corrosion/Irritation | ❗ | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | ❗ | H319: Causes serious eye irritation |

| Respiratory Irritation | ❗ | H335: May cause respiratory irritation |

Note: Hazard statements are inferred from structurally similar compounds and should be confirmed with the supplier-specific SDS.

Conclusion

This compound (CAS: 148900-69-0) is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its defined structure, coupled with the high reactivity of its primary amine, provides a reliable entry point for the synthesis of novel compounds targeting a range of therapeutic areas. This guide provides the foundational knowledge—from synthesis to safe handling—required for its effective utilization in the laboratory. By understanding the causality behind the protocols and the potential of its application, researchers can confidently integrate this building block into their discovery workflows.

References

-

Hampton Research. Safety Data Sheet. [Link]

-

PubChem. 2-Methoxypyridin-4-amine. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. (4-Methoxypyridin-2-yl)methanamine. [Link]

-

PubChem. This compound dihydrochloride. [Link]

-

PubChemLite. This compound (C7H10N2O). [Link]

-

PubChemLite. (2-methoxypyrimidin-4-yl)methanamine (C6H9N3O). [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 2-acetoxymethyl-4-methoxypyridine. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

-

MDPI. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. [Link]

-

National Institutes of Health. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

-

PubMed. Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone Analogues as Potent Anti-Tubulin Polymerization Agents. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

Sources

- 1. 148900-69-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. hamptonresearch.com [hamptonresearch.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-Methoxypyridin-4-yl)methanamine

Introduction: The Strategic Importance of the Methoxypyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate aqueous solubility makes it a highly sought-after heterocyclic scaffold.[3][4][5] The introduction of a methoxy group onto the pyridine ring further refines its pharmacological potential. The methoxy group is prevalent in many natural product-derived and synthetic drugs, where it can influence ligand-target binding, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] Specifically, the 2-methoxypyridine moiety can serve to tune the basicity of the pyridine nitrogen, a critical factor in optimizing drug-receptor interactions and minimizing off-target effects.[8]

(2-Methoxypyridin-4-yl)methanamine emerges as a molecule of significant interest to researchers in drug development. It combines the advantageous features of the 2-methoxypyridine core with a reactive primary amine at the 4-position. This aminomethyl group provides a versatile handle for derivatization, allowing for the construction of diverse chemical libraries for screening and lead optimization. Understanding the fundamental physicochemical properties of this scaffold is paramount for any drug discovery program aiming to leverage its unique characteristics. These properties, including acidity (pKa), lipophilicity (logP), and aqueous solubility, govern a molecule's behavior from initial formulation to its interaction with biological targets.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It details robust, field-proven experimental protocols for their determination and offers insights into the interpretation of its spectral data. Where experimental data is not publicly available, this guide provides predicted values based on reliable computational models, ensuring researchers have the necessary information to inform their experimental design and decision-making processes.

Core Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical profile is the foundation of rational drug design. The following table summarizes the key properties of this compound, including both available data and computationally predicted values.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| CAS Number | 148900-69-0 | [9][10][11][12][13] |

| Appearance | Colorless to light yellow liquid | Commercial Supplier Data |

| Boiling Point | 240.6 °C at 760 mmHg | [13] |

| pKa (most basic) | 7.41 ± 0.29 (Predicted) | ChemAxon pKa Predictor[14] |

| XlogP | 0.0 (Predicted) | PubChem[15] |

| Aqueous Solubility | Predicted LogS: -1.5 (Predicted) | ALOGPS 2.1 |

Experimental Protocols for Physicochemical Property Determination

The following section details the standardized, self-validating experimental protocols for determining the key physicochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For an amine-containing compound like this compound, the pKa will determine its charge in physiological environments, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but its concentration should be kept to a minimum (<5%) as it can influence the pKa value.

-

Standardization of Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), by titrating against a primary standard such as sodium carbonate.

-

Titration Setup: Place the analyte solution in a thermostatted vessel maintained at 25 °C. Immerse a calibrated pH electrode and a micro-burette containing the standardized HCl titrant.

-

Titration Procedure: Add the HCl titrant in small, precise increments (e.g., 0.05 mL) to the analyte solution. After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For more accurate determination, the first derivative of the titration curve can be plotted, with the peak indicating the equivalence point.

-

Why Potentiometric Titration? This method directly measures the change in hydrogen ion concentration as the amine is protonated, providing a fundamental and accurate determination of the pKa.

-

Thermostatted Vessel: The pKa is temperature-dependent; maintaining a constant temperature ensures the reproducibility and accuracy of the measurement.

-

Standardized Titrant: The accuracy of the pKa value is directly dependent on the accuracy of the titrant concentration.

-

First Derivative Plot: This method of analysis provides a more precise determination of the equivalence point, especially for weak bases where the inflection point of the titration curve may not be sharp.

Determination of Lipophilicity (logP) by the Shake-Flask Method

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a crucial determinant of a drug's pharmacokinetic properties. It influences absorption, distribution, metabolism, and excretion. The shake-flask method is the gold standard for experimental logP determination.

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the mixture at a constant temperature (25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Why Shake-Flask? This method directly measures the partitioning of the compound between the two immiscible phases at equilibrium, providing a definitive logP value.

-

Pre-saturation of Solvents: This step is critical to prevent volume changes during the experiment due to the mutual solubility of water and n-octanol.

-

Equilibration Time: Sufficient shaking time is necessary to ensure that the compound has reached a true equilibrium distribution between the two phases.

-

Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. Two common methods for its determination are kinetic and thermodynamic solubility assays.

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.

-

Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours) with shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.

This method measures the equilibrium solubility and is considered more representative of the true solubility.

-

Sample Preparation: Add an excess amount of the solid this compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Separation of Solid: Filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove any undissolved solid.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method such as HPLC-UV.

Spectral Analysis

¹H and ¹³C NMR Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the aminomethyl protons, and the methoxy protons. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts influenced by the electron-donating methoxy group and the aminomethyl group. The aminomethyl protons will likely appear as a singlet or a broad singlet around δ 3.8-4.0 ppm. The methoxy protons will be a sharp singlet further upfield, around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbons of the pyridine ring will resonate in the downfield region (δ 110-165 ppm). The carbon of the aminomethyl group is expected around δ 45-50 ppm, and the methoxy carbon will be around δ 55 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern will likely be dominated by the loss of the aminomethyl group or cleavage of the methoxy group. Key fragmentation pathways for protonated benzylamines often involve the loss of ammonia.[16]

Conclusion: A Versatile Scaffold with Favorable Physicochemical Properties for Drug Discovery

This compound presents a compelling starting point for medicinal chemistry programs. Its predicted physicochemical properties, including a balanced lipophilicity (predicted XlogP of 0.0) and a pKa in the physiological range, suggest the potential for good oral bioavailability and favorable ADME characteristics. The methoxypyridine core offers a metabolically stable and synthetically tractable scaffold, while the primary amine provides a readily functionalizable handle for the exploration of structure-activity relationships.

The experimental protocols and analytical insights provided in this guide offer researchers a robust framework for the comprehensive characterization of this compound and its derivatives. A thorough understanding and experimental validation of these fundamental properties are critical first steps in the journey of transforming this promising scaffold into a clinically successful therapeutic agent.

References

-

Dhaenens, L. et al. (1998). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the Mass Spectrometry Society of Japan, 46(4), 248-257. Available at: [Link]

-

ACD/Labs. (2024). Acid Dissociation Constant Calculator | pKa Prediction Software. Available at: [Link]

-

ACD/Labs. (2024). Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]

-

Virtual Computational Chemistry Laboratory. (2005). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

-

CompuDrug. (2024). PrologP. Available at: [Link]

-

CompuDrug. (2024). pKalc. Available at: [Link]

-

Molecular Discovery. (2024). MoKa - pKa modelling. Available at: [Link]

-

SoftwareOne Marketplace. (2024). LogP. Available at: [Link]

-

Molinspiration. (2024). logP - octanol-water partition coefficient calculation. Available at: [Link]

-

ChemAxon. (2024). Solubility prediction - Chemaxon's Solubility Predictor. Available at: [Link]

-

Rowan. (2024). Predicting Solubility. Available at: [Link]

-

ResearchGate. (2023). List of Popular Software Packages for Solubility Prediction. Available at: [Link]

-

Schrödinger. (2024). Macro-pKa. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. Available at: [Link]

-

ACD/Labs. (2024). Calculate Physicochemical Properties | PhysChem Suite. Available at: [Link]

-

Virtual Computational Chemistry Laboratory. (2024). On-line Software. Available at: [Link]

-

Rowan. (2024). Rowan's Free Online pKa Calculator. Available at: [Link]

-

Chemsrc. (2024). 2-Methoxypyridine | CAS#:1628-89-3. Available at: [Link]

-

ResearchGate. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

-

PubChemLite. (2024). This compound (C7H10N2O). Available at: [Link]

-

PubMed Central. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available at: [Link]

-

MySkinRecipes. (2024). This compound. Available at: [Link]

-

ResearchGate. (2014). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]

-

Bentham Science. (2024). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Available at: [Link]

-

MacMillan Group Meeting. (2019). Bioisosteres of Common Functional Groups. Available at: [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. drughunter.com [drughunter.com]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 148900-69-0|this compound|BLD Pharm [bldpharm.com]

- 10. scbt.com [scbt.com]

- 11. Combi-Blocks [combi-blocks.com]

- 12. 148900-69-0(this compound) | Kuujia.com [kuujia.com]

- 13. This compound [myskinrecipes.com]

- 14. chemaxon.com [chemaxon.com]

- 15. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 16. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanamine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (2-Methoxypyridin-4-yl)methanamine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its significant applications, particularly in the synthesis of targeted therapeutics.

Core Molecular Profile

This compound is a substituted pyridine derivative featuring a methoxy group at the 2-position and a methanamine group at the 4-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable synthon in the design of bioactive molecules.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₁₀N₂O .[1][2][3] Its molecular weight is approximately 138.17 g/mol .[1][2][3]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 148900-69-0 | [1][4][5][6] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2][3] |

| Boiling Point | 240.6 °C at 760 mmHg | [2][3] |

| Appearance | White or almost colorless solid/liquid | |

| Storage Conditions | 2-8°C, away from light, dry, sealed | [2][3][6] |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from readily available pyridine derivatives. While specific proprietary methods may vary, a general and plausible synthetic approach is outlined below. The rationale behind this approach is to introduce the required functional groups in a regioselective manner.

General Synthesis Workflow

A common strategy for the synthesis of aminomethylpyridines involves the reduction of a corresponding cyanopyridine. The methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated pyridine ring.

Caption: Generalized synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-Methoxy-4-cyanopyridine

-

To a solution of 2-chloro-4-cyanopyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature. The rationale for using a strong base like sodium methoxide is to facilitate the nucleophilic substitution of the chloro group, which is activated by the electron-withdrawing cyano group.

-

Stir the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-methoxy-4-cyanopyridine.

Step 2: Synthesis of this compound

-

Dissolve 2-methoxy-4-cyanopyridine in a suitable solvent such as ethanol or tetrahydrofuran.

-

Add a reducing agent. Catalytic hydrogenation using Raney Nickel or Palladium on carbon is a common choice for its efficiency and cleaner work-up. Alternatively, a chemical reducing agent like Lithium Aluminium Hydride (LiAlH₄) can be used. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its milder conditions and selectivity.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at elevated pressure and temperature.

-

Monitor the reaction until the nitrile group is fully reduced to the primary amine.

-

After completion, filter off the catalyst (if used) and concentrate the filtrate.

-

Purify the resulting this compound by distillation or chromatography.

Characterization Techniques

The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.9 ppm), and the aminomethyl protons. The integration and splitting patterns of these signals confirm the structure.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, providing further evidence of the correct structure.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, and the fragmentation pattern can provide additional structural information.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the methoxy group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block in the synthesis of complex molecules with a wide range of biological activities. Its utility stems from the presence of a primary amine, which serves as a handle for further chemical modifications, and the methoxypyridine core, which is a common scaffold in many pharmaceuticals.

Role as a Key Intermediate

This compound is particularly valuable in the development of:

-

Kinase Inhibitors : The pyridine scaffold is a well-established pharmacophore in kinase inhibitors, which are a major class of anti-cancer drugs. The aminomethyl group can be used to introduce side chains that interact with specific residues in the kinase active site, leading to potent and selective inhibition.

-

CNS-active Agents : The methoxypyridine moiety can be found in compounds targeting receptors in the central nervous system. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the overall polarity of the molecule can be fine-tuned to achieve desired blood-brain barrier penetration.

-

Agrochemicals : Beyond pharmaceuticals, this building block is also employed in the synthesis of novel agrochemicals to improve the efficacy and stability of active ingredients.[2]

The methoxypyridine unit can act as a masked pyridone, which is a common structural motif in various alkaloids.[7] This masking strategy can simplify synthetic routes and avoid purification challenges associated with more basic pyridine compounds.[7]

Logical Flow in Fragment-Based Drug Design

In the context of fragment-based drug design (FBDD), this compound or similar fragments can be identified as initial hits that bind to a biological target. The primary amine then provides a vector for growing the fragment into a more potent lead compound.

Caption: Role of this compound in a Fragment-Based Drug Design workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation : Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage : Store in a cool, dry, and well-ventilated place, away from incompatible materials.[2][3] Keep the container tightly sealed.[2][3]

Conclusion

This compound is a fundamentally important building block in the arsenal of the modern medicinal chemist. Its well-defined structure and versatile reactivity, particularly of the primary amine, allow for its incorporation into a diverse range of complex molecules. Its proven utility in the synthesis of kinase inhibitors and other biologically active compounds underscores its continued relevance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.148900-69-0. Retrieved from [Link]

-

American Elements. (2022, January 15). (3-Methoxypyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Ma, J., et al. (2023, January 20). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methoxypyridin-2-yl)methanamine. PubChem. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

National Center for Biotechnology Information. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. PubMed. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. usbio.net [usbio.net]

- 5. This compound, CasNo.148900-69-0 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 6. 148900-69-0|this compound|BLD Pharm [bldpharm.com]

- 7. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (2-Methoxypyridin-4-yl)methanamine

Introduction

(2-Methoxypyridin-4-yl)methanamine is a key building block in contemporary drug discovery and development. Its unique structural motif, featuring a methoxypyridine core coupled with a primary aminomethyl group, imparts desirable physicochemical properties to parent molecules, influencing their solubility, metabolic stability, and target-binding interactions. This guide provides an in-depth exploration of the principal synthetic pathways to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the various methodologies. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical agents.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct retrosynthetic disconnections. The most prevalent and practical strategies involve the formation of the C-N bond of the primary amine at a late stage, typically from a more stable precursor. This guide will focus on three primary, field-proven pathways:

-

Reduction of 2-Methoxy-4-cyanopyridine: A direct and efficient route involving the catalytic hydrogenation of a nitrile precursor.

-

Reductive Amination of 2-Methoxy-4-pyridinecarboxaldehyde: A versatile one-pot method that constructs the amine from an aldehyde intermediate.

-

The Gabriel Synthesis from 4-(Halomethyl)-2-methoxypyridine: A classic and robust method for the clean formation of primary amines, avoiding overalkylation.

Each of these pathways offers unique advantages and is suited to different scales and laboratory capabilities. The following sections will provide a detailed examination of each route.

Pathway 1: Reduction of 2-Methoxy-4-cyanopyridine

This is arguably one of the most direct and high-yielding methods for the preparation of this compound. The strategy hinges on the synthesis of the key intermediate, 2-methoxy-4-cyanopyridine, followed by its reduction to the desired primary amine.

Causality Behind Experimental Choices

The choice of a nitrile reduction pathway is predicated on the commercial availability or straightforward synthesis of the cyanopyridine precursor. Catalytic hydrogenation is often preferred for its clean reaction profile, high yields, and the generation of minimal waste. The selection of the catalyst and reaction conditions is critical to ensure complete reduction of the nitrile without affecting the methoxy group or the pyridine ring.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-4-cyanopyridine [1]

-

To a solution of sodium methoxide (prepared from 20.8 g of sodium in 285 ml of methanol), add a solution of 2-chloro-4-cyanopyridine (115.53 g) in a 1:1 mixture of methanol and dioxane (850 ml).

-

Heat the reaction mixture to reflux and maintain for 2.5 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Reduce the volume of the filtrate to approximately 200 ml by rotary evaporation.

-

Add 400 ml of water to the concentrated filtrate to precipitate the product.

-

Filter the solid, wash with water, and dry to afford 2-methoxy-4-cyanopyridine.

Step 2: Reduction of 2-Methoxy-4-cyanopyridine to this compound [2][3]

-

In a high-pressure hydrogenation vessel, dissolve 2-methoxy-4-cyanopyridine (10.0 g, 74.5 mmol) in methanol (150 ml) containing approximately 10% (w/w) ammonia.

-

Add Raney Nickel (approx. 1.0 g, slurry washed with methanol) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the reaction mixture at room temperature for 16-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Summary

| Step | Reactant | Product | Yield | Purity |

| 1 | 2-Chloro-4-cyanopyridine | 2-Methoxy-4-cyanopyridine | ~51%[1] | >95% |

| 2 | 2-Methoxy-4-cyanopyridine | This compound | High | >95% |

Diagram of the Synthetic Pathway

Caption: Synthesis via Nitrile Reduction.

Pathway 2: Reductive Amination of 2-Methoxy-4-pyridinecarboxaldehyde

Reductive amination is a powerful and versatile method for the synthesis of amines.[4][5] This pathway involves the in-situ formation of an imine from 2-methoxy-4-pyridinecarboxaldehyde and an ammonia source, which is then immediately reduced to the target amine.

Causality Behind Experimental Choices

This one-pot procedure is highly efficient and avoids the isolation of the potentially unstable imine intermediate.[6] The choice of the reducing agent is crucial; sodium borohydride derivatives such as sodium triacetoxyborohydride or sodium cyanoborohydride are often employed as they are mild enough not to reduce the starting aldehyde but are effective in reducing the intermediate iminium ion.[5]

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-4-pyridinecarboxaldehyde

Note: The synthesis of this aldehyde precursor is a critical first step and can be achieved through various methods, such as the oxidation of the corresponding alcohol, 2-methoxy-4-(hydroxymethyl)pyridine.

Step 2: Reductive Amination [4][7]

-

Dissolve 2-methoxy-4-pyridinecarboxaldehyde (5.0 g, 36.5 mmol) in methanol (100 ml).

-

Add ammonium chloride (3.9 g, 73.0 mmol) to the solution, followed by a 28% aqueous solution of ammonia (10 ml).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (2.1 g, 54.8 mmol) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water (20 ml).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford pure this compound.

Data Summary

| Step | Reactant | Product | Yield | Purity |

| 2 | 2-Methoxy-4-pyridinecarboxaldehyde | This compound | Good to High | >97% |

Diagram of the Synthetic Pathway

Caption: Synthesis via Reductive Amination.

Pathway 3: The Gabriel Synthesis from 4-(Halomethyl)-2-methoxypyridine

The Gabriel synthesis is a classic and highly reliable method for the preparation of primary amines from primary alkyl halides.[8][9][10] This method utilizes phthalimide as an ammonia surrogate, which prevents the common problem of over-alkylation often encountered in direct amination of alkyl halides.[11]

Causality Behind Experimental Choices

The Gabriel synthesis is chosen for its robustness and the clean formation of the primary amine without the formation of secondary or tertiary amine byproducts.[12] The use of hydrazine for the deprotection step is generally preferred as it proceeds under milder conditions than acidic or basic hydrolysis and results in the formation of a stable phthalhydrazide byproduct that can be easily removed by filtration.[12]

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)-2-methoxypyridine [13][14]

Note: This intermediate can be prepared from the corresponding alcohol, (2-methoxypyridin-4-yl)methanol, using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

Step 2: N-Alkylation of Potassium Phthalimide [8][10]

-

Suspend potassium phthalimide (10.2 g, 55.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (100 ml).

-

Add a solution of 4-(chloromethyl)-2-methoxypyridine (7.9 g, 50.0 mmol) in DMF (20 ml) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Cool the mixture to room temperature and pour it into 400 ml of ice-water.

-

Stir vigorously until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry to obtain N-((2-methoxypyridin-4-yl)methyl)phthalimide.

Step 3: Hydrazinolysis of the Phthalimide [12]

-

Suspend the N-((2-methoxypyridin-4-yl)methyl)phthalimide (13.4 g, 47.5 mmol) in ethanol (150 ml).

-

Add hydrazine hydrate (4.75 ml, 95.0 mmol) to the suspension.

-

Heat the mixture to reflux for 4 hours, during which time a thick precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature.

-

Add 1 M hydrochloric acid (50 ml) to the mixture and stir for 30 minutes.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic (pH > 12) with a 2 M sodium hydroxide solution and extract with ethyl acetate (3 x 75 ml).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to afford this compound.

Data Summary

| Step | Reactant | Product | Yield | Purity |

| 2 | 4-(Chloromethyl)-2-methoxypyridine | N-((2-methoxypyridin-4-yl)methyl)phthalimide | High | >95% |

| 3 | N-((2-methoxypyridin-4-yl)methyl)phthalimide | This compound | Good to High | >98% |

Diagram of the Synthetic Pathway

Caption: The Gabriel Synthesis Pathway.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable and efficient pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the equipment available.

-

The reduction of 2-methoxy-4-cyanopyridine offers a direct and often high-yielding approach, particularly amenable to catalytic processes.

-

Reductive amination provides a versatile and efficient one-pot method, ideal for library synthesis and rapid analogue generation.

-

The Gabriel synthesis remains a gold standard for the clean production of primary amines, ensuring high purity and avoiding common side reactions.

Each of these methods has been validated in the field and provides a solid foundation for the synthesis of this important pharmaceutical building block. It is recommended that researchers carefully evaluate the specific requirements of their project to select the most appropriate synthetic strategy.

References

-

ResearchGate. 2-Methoxy Pyridine. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

-

Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. [Link]

-

Fisher Scientific. Explore our new range of products for Reductive Amination. [Link]

-

PrepChem.com. Synthesis of 2-methoxy-4-cyanopyridine. [Link]

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

PrepChem.com. Synthesis of 2-aminomethyl-4-methyl pyridine. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Wikipedia. 2-Picolylamine. [Link]

-

The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. [Link]

-

YouTube. Reductive Amination: Mechanism & Examples. [Link]

-

PubMed. Regioselective 2-Amination of Polychloropyrimidines. [Link]

-

ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]

-

NIH. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]

-

PrepChem.com. Synthesis of 2-acetoxymethyl-4-methoxypyridine. [Link]

- Google Patents. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.

-

PubChem. (4-Methoxypyridin-2-yl)methanamine. [Link]

-

Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

-

MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

- Google Patents.

- Google Patents.

- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

NIH. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. thermofishersci.in [thermofishersci.in]

- 7. m.youtube.com [m.youtube.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 14. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of (2-Methoxypyridin-4-yl)methanamine in Common Laboratory Solvents

This guide provides a detailed exploration of the solubility characteristics of (2-Methoxypyridin-4-yl)methanamine, a crucial parameter for its application in research, drug development, and chemical synthesis. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a robust theoretical framework based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it outlines a comprehensive, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Introduction to this compound: A Molecule of Interest

This compound is a substituted pyridine derivative with a primary amine and a methoxy group, making it a versatile building block in medicinal chemistry and materials science. Understanding its behavior in various solvents is paramount for designing synthetic routes, developing formulations, and conducting biological assays. The interplay between the aromatic pyridine ring, the basic aminomethyl group, and the hydrogen-bond accepting methoxy group dictates its interactions with different solvent environments.

Physicochemical Properties and Theoretical Solubility Profile

A molecule's solubility is governed by its polarity, hydrogen bonding capability, and molecular size in relation to the solvent's properties.[1][2][3][4][5] The structure of this compound suggests a nuanced solubility profile.

Key Physicochemical Characteristics:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem |

| Molecular Weight | 138.17 g/mol | PubChem[6] |

| XLogP3 (Computed) | -0.3 | PubChem[6] |

| Hydrogen Bond Donors | 1 (from the amine group) | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (2 from pyridine nitrogen and methoxy oxygen, 1 from amine nitrogen) | Inferred from structure |

The computed XLogP3 value of -0.3 indicates a degree of hydrophilicity, suggesting that the molecule does not have a strong preference for highly nonpolar environments.[6] The presence of hydrogen bond donors and acceptors points towards favorable interactions with protic and polar apathetic solvents.

Theoretical Solubility in Common Lab Solvents:

Based on the "like dissolves like" principle, we can predict the solubility of this compound in a range of common laboratory solvents.[1][2][3][4][5]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The primary amine and methoxy group can form hydrogen bonds with the solvent. The molecule's moderate polarity and low molecular weight also favor solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The polar nature of these solvents can interact with the dipole moment of the molecule. The absence of solvent hydrogen bond donation may slightly reduce solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the polar this compound and nonpolar solvents will likely result in poor solvation. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have a moderate polarity and can engage in dipole-dipole interactions. However, the lack of hydrogen bonding will limit solubility. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain precise and reliable solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[7][8] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Protocol for Shake-Flask Solubility Determination:

Objective: To determine the thermodynamic solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two methods can be employed:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Pre-wetting the filter with the solvent can minimize loss of the analyte due to adsorption.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution by a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from replicate experiments (typically n=3) with the standard deviation. Common units for reporting solubility are mg/mL or mol/L.

-

Experimental Workflow Diagram:

Caption: Workflow for the shake-flask solubility determination method.

Causality in Experimental Choices

-

Why use an excess of solid? To ensure that the solution becomes saturated and reaches a true thermodynamic equilibrium with the solid phase.[8]

-

Why is temperature control critical? Solubility is a temperature-dependent property. Maintaining a constant temperature is essential for reproducible results.

-

Why is phase separation necessary? To accurately measure the concentration of the dissolved compound without interference from undissolved particles.[7]

-

Why use a validated analytical method like HPLC? To ensure accurate and precise quantification of the analyte in the saturated solution.

Conclusion

References

-

Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]

-

Homework.Study.com. Explain the phrase "like dissolves like.". [Link]

-

The Fountain Magazine. Like Dissolves Like. [Link]

-

Quora. What is the meaning of the “like dissolve like” rule in chemistry?. [Link]

-

Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

PubChem. (4-Methoxypyridin-2-yl)methanamine. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. homework.study.com [homework.study.com]

- 3. fountainmagazine.com [fountainmagazine.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

Introduction: The Role of (2-Methoxypyridin-4-yl)methanamine in Modern Synthesis

An In-depth Technical Guide on the Stability, Storage, and Handling of (2-Methoxypyridin-4-yl)methanamine

This compound is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and drug development. Its unique structure, featuring a pyridine core functionalized with a methoxy group and a primary aminomethyl substituent, makes it a versatile intermediate for introducing the methoxypyridine moiety into larger, more complex molecules. The pyridine ring is a common scaffold in pharmaceuticals, and its substituents significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The integrity of starting materials is paramount to the success of any synthetic endeavor, directly impacting reaction yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). A comprehensive understanding of the stability profile of this compound is therefore not merely a matter of good laboratory practice but a fundamental requirement for reproducible and reliable research. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and presents a framework for its experimental stability assessment.

Physicochemical Profile and Inherent Stability Characteristics

The stability of a chemical compound is intrinsically linked to its molecular structure. The key features of this compound—the aromatic pyridine ring, the electron-donating methoxy group, and the nucleophilic primary amine—dictate its reactivity and susceptibility to degradation.

Substituted pyridines are generally recognized for their high degree of thermal and photochemical stability, a property conferred by the aromaticity of the heterocyclic ring.[1] However, the functional groups attached to this core introduce specific vulnerabilities. The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide, while the methoxy group, an ether linkage, could be liable to cleavage under harsh acidic conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[2] |

| Molecular Weight | 138.17 g/mol | PubChem[3] |

| Monoisotopic Mass | 138.07932 Da | PubChem[2] |

| CAS Number | 148900-69-0 | BLD Pharm[4] |

| Predicted XlogP | 0.0 | PubChem[2] |

| Appearance | Solid (typical) | Sigma-Aldrich[5] |

Key Factors Influencing Compound Stability and Degradation

Understanding the environmental and chemical factors that can compromise the integrity of this compound is crucial for preventing degradation.

Atmospheric and Environmental Factors

-

Moisture (Hygroscopicity): While data on this specific compound is limited, many amine-containing compounds, especially in salt forms, are hygroscopic. Absorbed moisture can act as a solvent, promoting degradative reactions or affecting the physical state of the material.

-

Oxygen: The primary amine group can be susceptible to oxidation, especially when exposed to air over long periods, potentially catalyzed by light or trace metal impurities. This can lead to the formation of colored impurities and a decrease in purity.

-

Light: Aromatic and heterocyclic compounds can be sensitive to UV or visible light.[1] Photolytic degradation can occur through complex radical mechanisms, leading to the formation of a variety of byproducts.

-

Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamates or carbonate salts, which can alter the compound's perceived purity and reactivity.

Temperature

Elevated temperatures act as a catalyst for most degradation reactions, accelerating the rates of oxidation, hydrolysis, and other decomposition pathways. Critically, thermal decomposition at high temperatures can lead to the release of toxic and irritating gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[6][7]

Chemical Incompatibility

To preserve the compound's integrity, it is vital to avoid contact with incompatible materials.

-

Strong Oxidizing Agents: These will readily react with the primary amine, leading to significant degradation and potentially hazardous reactions.[7][8]

-

Strong Acids: While the compound will form salts with acids, harsh acidic conditions could potentially lead to the cleavage of the methoxy group.

-

Acid Chlorides and Anhydrides: These will react readily with the primary amine to form amides.[9]

Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is the most effective strategy for preserving the long-term stability and purity of this compound. The following recommendations are synthesized from safety data sheets of structurally related compounds and general best practices.

Storage Conditions

The primary goal of storage is to protect the compound from the detrimental factors identified above.

Table 2: Recommended Storage Conditions

| Condition | Short-Term (Working Supply) | Long-Term (Stock) | Rationale |

| Temperature | Room Temperature or Refrigerated (2-8°C) | Refrigerated (2-8°C) or Cool, Dry Place | Minimizes thermal degradation and slows reaction kinetics.[6][7][10] |

| Atmosphere | Tightly sealed container. | Inert gas (Argon/Nitrogen) overlay. | Prevents oxidation and reaction with atmospheric moisture and CO₂.[9] |

| Light | Amber glass vial. | Amber glass vial, stored in the dark. | Protects against photolytic degradation. |

| Container | Tightly sealed, appropriate size. | Tightly sealed, appropriate size. | Prevents contamination and exposure to the atmosphere.[6][7][11] |

Safe Handling Procedures

Proper handling ensures both user safety and compound integrity.

-

Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[6][12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[6][7][12]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling the material. Do not eat, drink, or smoke in the laboratory area.[6][13]

-

Dispensing: When weighing and dispensing, minimize the generation of dust.[6] For long-term storage, consider pre-aliquoting the material into smaller, single-use vials to avoid repeatedly opening and closing the main stock container.

Framework for Experimental Stability Assessment

For critical applications, such as in GMP environments or long-term studies, it is advisable to perform an in-house stability assessment on each new batch of the compound. This section provides a validated framework for such a study.

Experimental Workflow

The following diagram outlines a logical workflow for conducting a forced degradation study, which is a systematic way to identify potential degradation pathways and establish a stability-indicating analytical method.

Caption: Workflow for a forced degradation stability study.

Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Analytical Method: A stability-indicating method, typically HPLC-UV or UPLC-UV, must be developed first. This method must be capable of separating the intact parent compound from all process impurities and any newly formed degradation products. Method validation would follow ICH guidelines.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Baseline (t=0): Analyze the stock solution immediately to determine the initial purity and peak area.

-

Hydrolytic Stress:

-

Mix aliquots of the stock solution with 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

-

Incubate samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and analyze. The purpose is to simulate exposure to acidic or basic conditions.

-

-

Oxidative Stress:

-

Mix an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature, protected from light, for a defined period.

-

Analyze at specified time points to assess susceptibility to oxidation.

-

-

Thermal Stress (Solid State):

-

Place a known quantity of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 60-80°C).

-

At specified time points, remove the vial, allow it to cool, prepare a solution of known concentration, and analyze.

-

-

Photolytic Stress:

-

Expose both solid compound and a solution of the compound to a controlled light source that provides both UV and visible output (per ICH Q1B guidelines).

-

Include a dark control sample (wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

-

Analyze the samples after a specified exposure duration.

-

Data Analysis: For each condition, calculate the percentage of degradation and identify any major degradation products by comparing chromatograms to the t=0 sample. This data provides empirical support for the recommended storage conditions.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities stem from its primary amine functionality, making it susceptible to oxidation and reaction with atmospheric components. The most critical control measures are to store the compound in a tightly sealed container, preferably under an inert atmosphere, protected from light, and in a cool, dry environment. By adhering to these protocols and, where necessary, performing experimental stability assessments, researchers can ensure the integrity of this valuable building block, leading to more reliable and reproducible scientific outcomes.

References

-

Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 38(10), 5036-5047. Retrieved from [Link]

-

Abdel-Magid, A. F. (2011). 2-Methoxy Pyridine. ResearchGate. Retrieved from [Link]

-

Afl. (n.d.). Safety Data Sheet. (Note: General SDS for a chemical product illustrating incompatibility section). Retrieved from [Link]

-

PubChemLite. (2025). This compound (C7H10N2O). Retrieved from [Link]

-

PubChem. (2025). (4-Methoxypyridin-2-yl)methanamine. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C7H10N2O). Retrieved from [Link]

-

PubChem. (2025). (4-Methoxypyridin-2-yl)methanamine. Retrieved from [Link]

-

Moldb. (n.d.). (6-Methoxypyridin-2-yl)methanamine. Retrieved from [Link]

Sources

- 1. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. PubChemLite - this compound (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 148900-69-0|this compound|BLD Pharm [bldpharm.com]

- 5. (6-Methoxypyridin-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

- 8. cms9files.revize.com [cms9files.revize.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. (2Methoxypyridin-4-yl)methanamine dihydrochloride - Safety Data Sheet [chemicalbook.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Derivatives and Analogues of (2-Methoxypyridin-4-yl)methanamine: A Privileged Scaffold in Medicinal Chemistry

Abstract

(2-Methoxypyridin-4-yl)methanamine is a versatile heterocyclic building block that has garnered significant interest in the field of drug discovery. Its unique structural features, combining a methoxypyridine core with a reactive aminomethyl side chain, provide a valuable platform for the synthesis of diverse chemical libraries. This in-depth technical guide explores the known derivatives and analogues of this compound, detailing their synthesis, structure-activity relationships (SAR), and diverse biological activities. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs, with a particular focus on its emerging potential in neuroscience and oncology.

Introduction: The this compound Core

The this compound scaffold is characterized by a pyridine ring substituted with a methoxy group at the 2-position and an aminomethyl group at the 4-position. This arrangement imparts specific physicochemical properties that are advantageous for drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, while the aminomethyl group provides a key site for derivatization, allowing for the exploration of a wide chemical space. The methoxy group can influence the electronic properties of the pyridine ring and provide a handle for further modification.

This guide will systematically explore the chemical space around this core, categorizing derivatives based on modifications to the aminomethyl group and the pyridine ring. We will delve into the synthetic strategies employed to generate these analogues and discuss the biological rationale behind their design.